molecular formula C6H6N2O2 B186379 Pyridine-2-carboxamide 1-oxide CAS No. 6974-72-7

Pyridine-2-carboxamide 1-oxide

Cat. No. B186379
CAS RN: 6974-72-7
M. Wt: 138.12 g/mol
InChI Key: XKWOLIYQEGUHBU-UHFFFAOYSA-N
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Description

Pyridine-2-carboxamide 1-oxide, also known as Picolinamide 1-oxide or 2-Carbamoylpyridine 1-oxide, is a chemical compound with the formula C6H6N2O2 . It appears as a white to pale yellow solid . It is soluble in water and some organic solvents, and decomposes when exposed to heat, light, or oxygen . It is often used as an intermediate or corrosion inhibitor . Its primary use includes serving as a crucial intermediate in organic synthesis, where it can be used to synthesize various nitrogen-containing compounds . It can also be used as a corrosion inhibitor for metal surface treatment to prevent metal corrosion .


Synthesis Analysis

The synthesis of Pyridine-2-carboxamide 1-oxide can be achieved through the reaction of 2-pyridinecarboxylic acid with hydrogen peroxide . Specifically, the reaction first occurs under alkaline conditions to produce peroxide 2-pyridinecarboxamide, which then reacts with alkali under neutral conditions to yield the final product .


Chemical Reactions Analysis

While specific chemical reactions involving Pyridine-2-carboxamide 1-oxide are not available, it’s known that this compound is used as an intermediate in the synthesis of various nitrogen-containing compounds .


Physical And Chemical Properties Analysis

Pyridine-2-carboxamide 1-oxide is a white to pale yellow solid . It is soluble in water and some organic solvents . It decomposes when exposed to heat, light, or oxygen .

Scientific Research Applications

Crystal Engineering and Pharmaceutical Cocrystals

Pyridine-2-carboxamide 1-oxide is involved in crystal engineering, particularly in the formation of a unique carboxamide-pyridine N-oxide synthon. This synthon is significant for assembling isonicotinamide N-oxide into triple helix architectures. It's also exploited to synthesize cocrystals of barbiturate drugs with 4,4'-bipyridine N,N'-dioxide (Reddy, Babu, & Nangia, 2006).

Coordination Chemistry and Complex Formation

Pyridine-2-carboxamide based ligands, including its N-oxide derivatives, are extensively used in coordination chemistry. They form various coordination complexes with different metal ions, showing diverse coordination geometry and nuclearity. These complexes have applications in representing low-molecular-weight versions of metallo-proteins/enzymes and as exogenous nitric oxide donors (Rajput & Mukherjee, 2013).

Complexes with Bivalent Metals

Pyridine-2-carboxamide forms 1:1 complexes with several bivalent metals, such as nickel, copper, cobalt, zinc, and cadmium. These complexes are likely coordinated through the N(pyridine) and O(amide) atoms, with halogen atoms positioned in the cis-configuration (Sekizaki, Tănase, & Yamasaki, 1969).

Synthon Utilization in Cocrystals

The carboxamide-pyridine N-oxide heterosynthon, as mentioned earlier, has broad utility in forming amide-containing molecules and drugs (APIs) with pyridine N-oxide cocrystal former molecules. This heterosynthon plays a critical role in generating new supramolecular structures and controlling hydration in certain substances (Babu, Reddy, & Nangia, 2007).

Biochemical Investigations

Pyridine carboxamides, including their N-oxide derivatives, have been studied for their pharmacological activities. For instance, their role in the reduction of iron-induced renal damage and the regulation of nicotinamidase activity. Investigating the energetics in these systems, like measuring amide rotational barriers, contributes valuable insight into their biological implications (Olsen et al., 2003).

Anti-Inflammatory Applications

A particular derivative, 1-β-D-ribofuranosyl pyridine-2-one-5-carboxamide, exhibits anti-inflammatory properties and is used in treating adjuvant-induced arthritis. Its structure and conformation have been extensively studied, which aids in understanding its anti-inflammatory mechanism (Rajeswaran & Srikrishnan, 2008).

Spectroscopic Studies

The infrared spectroscopic studies of pyridine-2-carboxamide chelates of bivalent metals have been conducted. These studies help understand the bonding and structural properties of these chelates, which are crucial for applications in various fields (Sekizaki & Yamasaki, 1969).

Ligand Flexibility and Structural Variation

Research on pyridine 2-carboxamide units linked to other structures, such as metallocyclams, shows their versatility as building blocks in supramolecular chemistry. These studies contribute to the development of multielectron redox systems and other complex chemical structures (Rowland et al., 2001).

DNA Interaction Studies

Designed peptides containing pyridine-2-carboxamide units show specific binding to certain DNA sequences. This finding has significant implications for understanding DNA-ligand interactions and developing new therapeutic agents (Wade, Mrksich, & Dervan, 1992).

Safety And Hazards

When handling Pyridine-2-carboxamide 1-oxide, appropriate protective equipment should be worn to avoid inhalation, skin contact, and ingestion . The specific hazards of Pyridine-2-carboxamide 1-oxide depend on its use and exposure amount . Correct operating procedures should be followed to ensure safe use .

properties

IUPAC Name

1-oxidopyridin-1-ium-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-6(9)5-3-1-2-4-8(5)10/h1-4H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKWOLIYQEGUHBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C(=C1)C(=O)N)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridine-2-carboxamide 1-oxide

CAS RN

6974-72-7
Record name 2-Pyridinecarboxamide, 1-oxide
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Record name Pyridine-2-carboxamide 1-oxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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